molecular formula C21H17BrO4 B1312586 3,5-Bis(benzyloxy)-4-bromobenzoic acid CAS No. 177956-45-5

3,5-Bis(benzyloxy)-4-bromobenzoic acid

Cat. No.: B1312586
CAS No.: 177956-45-5
M. Wt: 413.3 g/mol
InChI Key: JCAIWNXWTXXJAE-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Carboxylic Acids as Molecular Scaffolds

Aromatic carboxylic acids are fundamental scaffolds in the design and synthesis of a vast array of organic molecules. The rigid framework of the benzene (B151609) ring provides a well-defined spatial arrangement for appended functional groups, while the carboxylic acid moiety offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and conversion to acid chlorides. This combination of a stable core and a reactive functional group makes them invaluable in the construction of pharmaceuticals, polymers, and functional materials. Their ability to participate in hydrogen bonding and other non-covalent interactions also makes them key components in the field of supramolecular chemistry, directing the assembly of complex architectures.

The Role of Benzyloxy Groups as Protecting and Modifying Ethers in Aromatic Systems

The benzyloxy group, a benzyl (B1604629) ether, serves a dual purpose in organic synthesis. Primarily, it is an effective protecting group for hydroxyl functionalities. The benzyl group is robust under a wide range of reaction conditions, including acidic and basic media, yet it can be readily removed under mild conditions through catalytic hydrogenolysis. This stability and ease of removal make it a strategic choice in multi-step syntheses.

Beyond its protective role, the introduction of benzyloxy groups can significantly modify the electronic and steric properties of an aromatic system. The bulky nature of the benzyl group can direct the regioselectivity of subsequent reactions, and its presence can influence the solubility and crystalline nature of the molecule. In the context of materials science, the aromatic rings of the benzyloxy groups can engage in π-π stacking interactions, contributing to the self-assembly of supramolecular structures.

Importance of Halogen Substituents, Particularly Bromine, in Directed Organic Synthesis

Halogen substituents, particularly bromine, are of paramount importance in modern organic synthesis. The presence of a bromine atom on an aromatic ring provides a reactive site for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the modular construction of complex molecules from simpler precursors.

The bromine atom's moderate reactivity and the stability of organobromine compounds make them ideal substrates for these transformations. Furthermore, the bromo-substituent can influence the electronic properties of the aromatic ring through its inductive and resonance effects, thereby modulating the reactivity of other functional groups present on the molecule.

Overview of Current Research Trajectories and Potential Academic Contributions of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid

Current research involving this compound and its derivatives primarily focuses on its application as a key building block in the fields of supramolecular chemistry and materials science. The unique combination of a central benzoic acid core, two bulky benzyloxy groups, and a reactive bromine atom makes it a versatile precursor for the synthesis of complex, functional molecules.

Another prominent area of investigation is the synthesis of luminescent materials, particularly lanthanide coordination complexes. nih.govresearchgate.net The carboxylate derived from this compound can act as a ligand, coordinating to lanthanide ions. The aromatic framework of the ligand can function as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The benzyloxy groups can help to shield the lanthanide ion from solvent molecules that can quench its luminescence.

The academic contribution of this compound lies in its ability to facilitate the systematic design and synthesis of molecules with precisely controlled architectures and functionalities. It serves as a valuable tool for researchers investigating structure-property relationships in dendrimers, luminescent materials, and other complex molecular systems. Future research may explore its use in the development of novel liquid crystals, functional polymers, and as a scaffold in medicinal chemistry. The strategic placement of the bromo-, benzyloxy-, and carboxylic acid groups provides a rich platform for further chemical exploration and the creation of new materials with tailored properties.

Properties

IUPAC Name

4-bromo-3,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAIWNXWTXXJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434390
Record name 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177956-45-5
Record name 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Bis Benzyloxy 4 Bromobenzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid reveals several potential synthetic disconnections. The most logical approaches involve either the late-stage introduction of the bromine atom to a pre-formed bis(benzyloxy)benzoic acid scaffold or the initial construction of a brominated core followed by the introduction of the benzyloxy groups.

Derivatization from Simpler Bromobenzoic Acid Scaffolds (e.g., 4-Bromobenzoic Acid)

While conceptually simple, starting from a basic scaffold like 4-bromobenzoic acid presents significant synthetic challenges. The introduction of two hydroxyl groups meta to the carboxylic acid and ortho to the bromine atom on a pre-existing brominated ring is a non-trivial transformation. Such a route would likely involve multiple steps with potentially low yields and poor regioselectivity, making it a less favored approach.

A more viable strategy involves starting with a precursor that already contains the desired oxygenation pattern. A key precursor identified through this analysis is 4-bromo-3,5-dihydroxybenzoic acid . This compound provides the core brominated and hydroxylated aromatic ring, upon which the benzyloxy functionalities can be installed.

Strategies for the Introduction of Benzyloxy Functionalities

The introduction of benzyloxy groups is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this specific synthesis, the hydroxyl groups of a suitably protected 3,5-dihydroxybenzoic acid derivative are reacted with benzyl (B1604629) bromide in the presence of a base.

A common precursor for this step is methyl 3,5-dihydroxybenzoate (B8624769) . The esterification of the carboxylic acid serves as a protective step, preventing unwanted side reactions of the acidic proton during the subsequent etherification. The reaction of methyl 3,5-dihydroxybenzoate with benzyl bromide and a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) leads to the formation of methyl 3,5-bis(benzyloxy)benzoate.

ReactantReagentProduct
Methyl 3,5-dihydroxybenzoateBenzyl bromide, K₂CO₃Methyl 3,5-bis(benzyloxy)benzoate
4-bromo-3,5-dihydroxybenzoic acid derivativeBenzyl bromide, BaseThis compound derivative

Regioselective Bromination Approaches for Aromatic Carboxylic Acid Precursors

The regioselective introduction of a bromine atom at the 4-position of a 3,5-disubstituted benzoic acid is a critical step in one of the primary synthetic routes. The directing effects of the substituents on the aromatic ring play a crucial role. In the case of 3,5-dihydroxybenzoic acid , the two hydroxyl groups are strongly activating and ortho, para-directing. The position between the two hydroxyl groups (position 4) is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution.

A documented method for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid involves the direct bromination of 3,5-dihydroxybenzoic acid. google.com This reaction can be carried out by treating 3,5-dihydroxybenzoic acid with bromine in an aqueous mineral acid. google.com This regioselective bromination provides a key intermediate for the subsequent introduction of the benzyloxy groups.

Detailed Synthetic Pathways for this compound

Based on the retrosynthetic analysis, two primary synthetic pathways emerge: a convergent approach starting with the bromination of a dihydroxybenzoic acid, and a linear approach involving the late-stage bromination of a bis(benzyloxy)benzoic acid derivative.

Multi-Step Linear and Convergent Synthetic Sequences

Convergent Synthetic Pathway:

This approach is generally considered more efficient as it builds the final molecule from key, pre-synthesized fragments.

Esterification of 3,5-dihydroxybenzoic acid: The synthesis begins with the protection of the carboxylic acid of 3,5-dihydroxybenzoic acid, typically as a methyl ester, to yield methyl 3,5-dihydroxybenzoate. This prevents interference from the acidic proton in the subsequent steps.

Regioselective Bromination: The key intermediate, 4-bromo-3,5-dihydroxybenzoic acid , is synthesized by the direct bromination of 3,5-dihydroxybenzoic acid. google.com This precursor would then need to be esterified.

Williamson Ether Synthesis: The two hydroxyl groups of the brominated dihydroxybenzoate are then converted to their corresponding benzyloxy ethers. This is achieved by reacting the compound with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent.

Saponification: The final step is the hydrolysis of the methyl ester to the free carboxylic acid, yielding this compound. This is typically accomplished by treatment with a base like potassium hydroxide, followed by acidification.

Linear Synthetic Pathway:

This pathway involves the sequential modification of a single starting material.

Esterification and Benzylation: Starting with methyl 3,5-dihydroxybenzoate, the two hydroxyl groups are first converted to benzyloxy groups via a Williamson ether synthesis with benzyl bromide and a base to form methyl 3,5-bis(benzyloxy)benzoate. nih.gov

Regioselective Bromination: The subsequent step is the regioselective bromination of methyl 3,5-bis(benzyloxy)benzoate at the 4-position. The two benzyloxy groups are ortho, para-directing, and while they are bulkier than hydroxyl groups, the 4-position remains the most electronically activated and sterically accessible site for electrophilic attack.

Saponification: The final step is the hydrolysis of the ester group to afford the target molecule, this compound.

Utilization of Protective Groups in Benzoic Acid Synthesis

The use of protecting groups is essential in the synthesis of this compound to ensure the selective reaction of the desired functional groups.

The primary protecting group utilized in the discussed pathways is for the carboxylic acid functionality. Esterification, most commonly to a methyl or ethyl ester, is a straightforward and effective method. This protection is crucial for a few reasons:

Prevention of Acid-Base Reactions: The acidic proton of the carboxylic acid would react with the bases used in the Williamson ether synthesis, consuming the reagent and preventing the deprotonation of the phenolic hydroxyl groups.

Improved Solubility: The ester derivative often exhibits better solubility in the organic solvents used for the etherification and bromination reactions compared to the free carboxylic acid.

Catalytic Transformations in Benzyloxy and Bromine Incorporation

The introduction of benzyloxy and bromine moieties onto the benzoic acid scaffold is a critical aspect of synthesizing the target molecule. Catalytic methods, particularly those involving transition metals, play a pivotal role in facilitating these transformations with high efficiency and control. The strategic choice of catalyst and reaction conditions is essential for achieving the desired substitution pattern and avoiding unwanted side reactions. The synthesis can conceptually proceed by either introducing the benzyloxy groups onto a pre-brominated scaffold (like 3,5-dihydroxy-4-bromobenzoic acid) or by brominating a bis-benzyloxy benzoic acid derivative.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the related Hurtley coupling, are powerful tools for the formation of aryl-ether bonds. chemicalbook.com In the context of synthesizing this compound, a copper-mediated approach would typically involve the coupling of a phenol (B47542) with an aryl halide. A plausible route is the reaction of methyl 3,5-dihydroxy-4-bromobenzoate with benzyl bromide. While this specific transformation is often carried out under Williamson ether synthesis conditions (a nucleophilic substitution), a copper-catalyzed variant could be employed, particularly if milder conditions are required.

The Hurtley reaction traditionally refers to the copper-catalyzed coupling of carbon nucleophiles with aryl halides. chemicalbook.com However, the broader class of Ullmann-type C-O coupling reactions is highly relevant. These reactions typically utilize a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand and a base. nih.govorgsyn.org The ligand, frequently a diamine or an amino acid, serves to stabilize the copper catalyst and enhance its reactivity. The base is required to deprotonate the phenolic hydroxyl groups, generating the nucleophilic phenoxide species.

A general scheme for a copper-mediated benzyloxylation of a dihydroxybromobenzoic acid precursor would involve the following components:

Substrate: Methyl 3,5-dihydroxy-4-bromobenzoate

Reagent: Benzyl halide (e.g., benzyl bromide)

Catalyst: A copper(I) source like CuI or Cu2O.

Ligand: N,N'-dimethylethylenediamine (DMEDA), phenanthroline, or picolinic acid. orgsyn.org

Base: An inorganic base such as K2CO3, K3PO4, or Cs2CO3.

Solvent: A polar aprotic solvent like DMF, DMSO, or N-methylpyrrolidone (NMP).

The reaction mechanism is thought to involve the formation of a copper-phenoxide intermediate, which then undergoes oxidative addition with the benzyl halide, followed by reductive elimination to yield the desired benzyl ether and regenerate the copper(I) catalyst.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, palladium catalysis could be employed for the crucial C-O bond-forming step. Similar to copper catalysis, this would typically involve the coupling of an alcohol (benzyl alcohol) with an aryl halide (a dihalo-bromobenzoic acid derivative) or a phenol (3,5-dihydroxy-4-bromobenzoic acid) with a benzyl halide.

The Buchwald-Hartwig amination, which has been extended to etherification reactions, provides a framework for such transformations. These reactions utilize a palladium catalyst, typically a source of Pd(0) or Pd(II) that is reduced in situ, in combination with a bulky electron-rich phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the catalytic cycle.

A hypothetical palladium-catalyzed synthesis could involve:

Substrate: Methyl 3,5-dihydroxy-4-bromobenzoate

Reagent: Benzyl bromide

Catalyst: A palladium source like Pd(OAc)2 or Pd2(dba)3.

Ligand: A bulky phosphine ligand such as XPhos, SPhos, or RuPhos.

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane.

The catalytic cycle is generally understood to begin with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then reacts with the alkoxide (formed by the deprotonation of the alcohol by the base), followed by reductive elimination to furnish the aryl ether product and regenerate the Pd(0) catalyst. While highly effective for aryl ethers, the application to benzyl ethers from aryl halides is also feasible.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the catalytic synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The interplay between the catalyst, ligand, base, solvent, temperature, and reaction time is crucial for maximizing the conversion of starting materials and minimizing the formation of byproducts.

For copper-mediated reactions , key optimization points include:

Catalyst Loading: Typically, catalyst loadings can range from 1-20 mol%. Lowering the catalyst loading is desirable for economic and environmental reasons, and highly active ligand systems can facilitate this. nih.gov

Ligand Choice: The nature of the ligand significantly impacts the reaction rate and yield. Diamine ligands like N,N'-dimethylethylenediamine (DMEDA) are often effective and relatively inexpensive. Picolinic acid has also been shown to be an effective ligand in similar C-O coupling reactions. orgsyn.org

Base and Solvent: The choice of base and solvent is often coupled. Stronger bases like K3PO4 or Cs2CO3 are frequently used to ensure complete deprotonation of the phenol. orgsyn.org Solvents like DMF and DMSO are common due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures. nih.gov

For palladium-catalyzed transformations , optimization would focus on:

Ligand Selection: The structure of the phosphine ligand is paramount. Bulky, electron-rich ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Base Strength: Strong bases are typically necessary, but their compatibility with the functional groups on the substrates must be considered. The ester group in the starting material could be susceptible to hydrolysis or transesterification under certain conditions.

Temperature: While palladium-catalyzed couplings can often be run at lower temperatures than traditional Ullmann reactions, heating is usually required to drive the reaction to completion. Temperatures in the range of 80-120 °C are common.

The following interactive tables illustrate hypothetical optimization studies for the catalytic synthesis of methyl 3,5-bis(benzyloxy)-4-bromobenzoate, the precursor to the final acid.

Table 1: Hypothetical Optimization of Copper-Mediated Benzylation Substrate: Methyl 3,5-dihydroxy-4-bromobenzoate, Reagent: Benzyl Bromide (2.2 eq.), Solvent: DMF, Temp: 110 °C, Time: 24h

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)Yield (%)
1CuI (10)NoneK2CO3 (3.0)45
2CuI (10)DMEDA (20)K2CO3 (3.0)75
3CuI (10)Picolinic Acid (20)K2CO3 (3.0)72
4CuI (10)DMEDA (20)K3PO4 (3.0)82
5CuI (10)DMEDA (20)Cs2CO3 (3.0)85
6CuI (5)DMEDA (10)Cs2CO3 (3.0)80
7Cu2O (5)DMEDA (10)Cs2CO3 (3.0)83

Table 2: Hypothetical Optimization of Palladium-Catalyzed Benzylation Substrate: Methyl 3,5-dihydroxy-4-bromobenzoate, Reagent: Benzyl Bromide (2.2 eq.), Solvent: Toluene, Temp: 100 °C, Time: 18h

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)NaOtBu (3.0)30
2Pd2(dba)3 (1)SPhos (3)NaOtBu (3.0)68
3Pd2(dba)3 (1)XPhos (3)NaOtBu (3.0)75
4Pd2(dba)3 (1)RuPhos (3)NaOtBu (3.0)72
5Pd2(dba)3 (1)XPhos (3)LHMDS (3.0)78
6Pd2(dba)3 (0.5)XPhos (1.5)LHMDS (3.0)70

These tables demonstrate that a systematic variation of the catalyst system and reaction conditions is essential to achieve high yields in the synthesis of this compound and its precursors. The final step in the synthesis would be the hydrolysis of the methyl ester to the carboxylic acid, which is typically a high-yielding reaction.

Chemical Reactivity and Mechanistic Studies of 3,5 Bis Benzyloxy 4 Bromobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key functional group that readily participates in classic acid-catalyzed reactions, including esterification and amidation, and can also undergo decarboxylation under specific conditions.

Esterification Reactions and Kinetic Analysis

Esterification of benzoic acid derivatives is a fundamental reaction in organic chemistry. For 3,5-Bis(benzyloxy)-4-bromobenzoic acid, this typically involves reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. Common catalysts include strong mineral acids like sulfuric acid or sulfonic acids such as p-toluenesulfonic acid. google.com Alternatively, solid-phase catalysts like strongly acidic ion-exchange resins can be employed to simplify product purification and catalyst recycling. google.com

The reaction mechanism follows the classic Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to yield the ester. The reaction is an equilibrium process, and water is typically removed to drive the reaction toward the product side.

Kinetic studies on the esterification of substituted benzoic acids show that the reaction rate is influenced by factors such as temperature, catalyst concentration, and the steric and electronic nature of the substituents on both the acid and the alcohol. While specific kinetic data for this compound is not extensively detailed in the available literature, the principles governing benzoic acid esterification are directly applicable. The bulky benzyloxy groups at the 3 and 5 positions may introduce some steric hindrance, potentially influencing the reaction rate compared to unsubstituted benzoic acid.

Catalyst TypeTypical CatalystsReaction ConditionsKey Features
Homogeneous AcidSulfuric Acid, p-Toluenesulfonic AcidReflux in excess alcohol or with an inert solvent (e.g., toluene (B28343), xylene) to remove water. google.comHigh efficiency, but catalyst can be corrosive and difficult to separate from the product. google.com
Heterogeneous AcidAcidic Ion-Exchange ResinsHeating at 110–150°C in an inert solvent. google.comCatalyst is easily separated by filtration and can be recycled; less corrosive. google.com

Amidation and Other Carboxyl Group Derivatizations

The carboxylic acid moiety can be converted into amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. More direct methods involve heating the acid and amine, often with a catalyst to facilitate the dehydration process.

Copper-catalyzed amination protocols have proven effective for substituted bromobenzoic acids, allowing for the formation of N-aryl and N-alkyl amides. nih.gov For instance, the reaction of a bromobenzoic acid with an amine in the presence of a copper catalyst (such as Cu powder and Cu₂O) and a base like potassium carbonate can yield the corresponding amide. nih.gov This method is particularly useful as it can exhibit chemoselectivity, reacting at the carboxylic acid group while leaving the aryl bromide intact under certain conditions.

Decarboxylation Pathways and Associated Reaction Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for aromatic carboxylic acids, though it often requires harsh conditions such as high temperatures. The stability of the resulting aryl anion or aryl radical intermediate is a key factor influencing the ease of decarboxylation.

Several mechanisms for the decarboxylation of substituted benzoic acids have been proposed:

Thermal Decarboxylation: This process generally requires very high temperatures (often above 250-300°C). researchgate.net The reaction is entropically favored and proceeds through the cleavage of the C-C bond between the aromatic ring and the carboxyl group. acs.org

Catalytic Decarboxylation: Transition metals, particularly copper, can catalyze the decarboxylation of aromatic acids at lower temperatures. acs.orgnih.gov The mechanism often involves the formation of a metal carboxylate salt. For example, copper-catalyzed decarboxylation can proceed through a radical pathway initiated by a ligand-to-metal charge transfer, generating an aryl radical that can then be functionalized. nih.gov

Photoredox-Catalyzed Decarboxylation: Recent advancements have utilized visible light photoredox catalysis to generate aryl radicals from aryl carboxylic acids under mild conditions. rsc.orgnih.govresearchgate.net This method often involves the in situ formation of an activated species, such as a benzoyl hypobromite, which can then undergo decarboxylation upon visible light irradiation to form an aryl radical. rsc.orgnih.gov This approach is notable for its tolerance of electron-rich aromatic acids. nih.govresearchgate.net

For this compound, the electron-donating nature of the benzyloxy groups would influence the electron density of the aromatic ring, which in turn affects the stability of any intermediates formed during decarboxylation.

Reactivity at the Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Ullmann)

The carbon-bromine bond in this compound is a prime site for palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures. It involves the coupling of an aryl halide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including carboxylic acids. nih.gov For this compound, this reaction would replace the bromine atom with an aryl or other organic group from the corresponding boronic acid. researchgate.net

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl-alkynes. organic-chemistry.org The catalytic system typically consists of a palladium complex and a copper(I) co-catalyst, along with an amine base. organic-chemistry.org This reaction allows for the introduction of an alkyne functional group at the 4-position of the benzoic acid core.

Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org A more modern and broader application, often called an Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with nucleophiles like alcohols, phenols, or amines to form C-O or C-N bonds. organic-chemistry.org This reaction typically requires higher temperatures than palladium-catalyzed couplings.

ReactionCatalyst SystemCoupling PartnerBond Formed
Suzuki-MiyauraPalladium Catalyst (e.g., Pd(OAc)₂, Pd/C) + Base (e.g., K₂CO₃, Cs₂CO₃)Organoboron Reagent (e.g., Arylboronic acid)C(aryl)-C(aryl/alkyl)
SonogashiraPalladium Catalyst + Copper(I) Co-catalyst + Amine BaseTerminal AlkyneC(aryl)-C(alkyne)
UllmannCopper Catalyst (e.g., CuI, Cu powder) + BaseAlcohol, Amine, or another Aryl HalideC(aryl)-O, C(aryl)-N, C(aryl)-C(aryl)
Ligand Effects and Catalytic Cycle Investigations

The success of metal-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the metal center (most commonly palladium). Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

The catalytic cycle for these reactions, for example in a Suzuki-Miyaura coupling, generally involves three key steps:

Oxidative Addition: The aryl bromide reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The nature of the ligand profoundly affects each of these steps. Electron-rich and sterically bulky ligands, such as phosphines (e.g., triphenylphosphine, CataCXium A Pd G3) and N-heterocyclic carbenes (NHCs), are often used. nih.govnih.gov

Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step.

The choice of ligand can be critical for achieving high yields, especially with challenging substrates. For example, some palladium complexes with specific P,O-ligands have shown high efficiency in Suzuki reactions involving aryl chlorides and bromides. acs.org In some cases, ligand-free conditions have also been developed, where the reaction proceeds with a simple palladium salt, although this may be less efficient for deactivated aryl bromides. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is highly dependent on the electronic properties of the aromatic system. Typically, the SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction.

In the case of this compound, the aromatic ring is substituted with two benzyloxy groups and a carboxylic acid group. The benzyloxy groups are electron-donating through resonance, thereby increasing the electron density of the aromatic ring. The carboxylic acid group is electron-withdrawing. However, the strong electron-donating character of the two benzyloxy groups makes the benzene (B151609) ring electron-rich. This electronic enrichment deactivates the ring towards attack by nucleophiles, rendering the classical SNAr addition-elimination pathway energetically unfavorable. Consequently, this compound is not an ideal substrate for SNAr reactions under standard conditions.

Formation and Reactivity of Organometallic Intermediates (e.g., Organolithium, Organomagnesium, Organozinc)

The carbon-bromine bond in this compound provides a handle for the formation of organometallic intermediates. These reagents, such as Grignard (organomagnesium) and organolithium compounds, are powerful nucleophiles widely used in organic synthesis for creating new carbon-carbon bonds. byjus.comwikipedia.org

However, the direct formation of such organometallic species from this compound is problematic. Grignard and organolithium reagents are extremely strong bases. The presence of the acidic proton on the carboxylic acid group is incompatible with these reagents, as a rapid acid-base reaction would occur, quenching the organometallic species. masterorganicchemistry.comchemguide.co.uk

To circumvent this issue, the carboxylic acid group must first be protected. A common strategy involves converting the carboxylic acid into an ester, for example, a methyl or ethyl ester. This protected derivative, lacking an acidic proton, can then be used to form the organometallic reagent. The formation of a Grignard reagent, for instance, would involve reacting the protected aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.org

Once formed, this organometallic intermediate would be a potent nucleophile. Its reactivity could be harnessed in various synthetic transformations. The table below outlines some potential reactions of the Grignard reagent derived from the protected form of this compound.

Reactant (Electrophile)Product Functional GroupExample Reaction
Carbon Dioxide (CO₂)Carboxylic AcidReaction with CO₂ followed by acidic workup would regenerate a carboxylic acid derivative. masterorganicchemistry.com
Aldehydes (e.g., Formaldehyde)Secondary AlcoholAddition to an aldehyde yields a secondary alcohol after workup. chemguide.co.uk
Ketones (e.g., Acetone)Tertiary AlcoholAddition to a ketone produces a tertiary alcohol after workup. masterorganicchemistry.com
EstersTertiary AlcoholGrignard reagents add twice to esters to form tertiary alcohols. masterorganicchemistry.com

Transformations of the Benzyloxy Ethers

The benzyloxy groups in this compound serve as protecting groups for the hydroxyl functionalities. Their removal is a key step in many synthetic routes.

Deprotection Strategies and Selectivity Considerations (e.g., Hydrogenolysis, Acid-Mediated Cleavage with BBr₃)

Two primary methods for the cleavage of benzyl (B1604629) ethers are hydrogenolysis and acid-mediated cleavage.

Hydrogenolysis: This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas (H₂) or a transfer agent such as ammonium (B1175870) formate (B1220265) or cyclohexadiene. researchgate.net This reaction is generally clean, affording the deprotected phenol (B47542) and toluene as a byproduct. organic-chemistry.org A significant challenge in the context of this compound is selectivity. The carbon-bromine bond is also susceptible to reduction under hydrogenolysis conditions (hydrodebromination). Achieving selective cleavage of the benzyl ethers without removing the bromine atom requires careful optimization of the catalyst, solvent, and reaction conditions. researchgate.net

Acid-Mediated Cleavage with BBr₃: Boron tribromide (BBr₃) is a potent Lewis acid capable of cleaving ethers, including aryl benzyl ethers. reddit.comacs.org The reaction is typically performed at low temperatures, such as -78 °C, to control reactivity. orgsyn.org The mechanism involves coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the benzylic carbon. While effective, BBr₃ is a harsh reagent, and its use requires consideration of other functional groups in the molecule. orgsyn.orgacs.org

The following table provides a comparison of these two deprotection strategies.

MethodReagentsAdvantagesSelectivity Considerations
HydrogenolysisPd/C, H₂ (or transfer agent)Mild conditions, clean byproducts (toluene). organic-chemistry.orgPotential for concurrent hydrodebromination (removal of the C-Br bond). researchgate.net
Acid-Mediated CleavageBoron Tribromide (BBr₃)Effective for robust substrates, rapid reaction. reddit.comHarsh reagent, requires low temperatures, potential for side reactions with other functional groups. orgsyn.org

Thermal and Photochemical Stability of Benzyloxy Groups

Thermal Stability: Benzyl ethers are generally considered to be thermally robust. They can withstand the conditions of many standard organic reactions without cleavage. The use of benzyl 2-naphthyl ether as a sensitizer (B1316253) in thermal paper highlights its stability at elevated temperatures. nih.gov While the benzoic acid core itself may undergo decarboxylation at very high temperatures (above 300°C), the benzyloxy groups are stable under typical synthetic conditions. youtube.com

Photochemical Stability: While standard benzyl ethers are relatively stable towards light, their cleavage can be induced under specific photochemical conditions. For instance, the introduction of a nitro group on the benzyl ring (forming a 2-nitrobenzyl ether) renders it a photoremovable protecting group. organic-chemistry.org Recent advancements have demonstrated that oxidative debenzylation can be achieved using photocatalysts under visible light irradiation, offering a milder alternative to traditional methods. acs.org However, without such modifications or specific catalytic systems, the benzyloxy groups on this compound are generally considered photochemically stable.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) on the central benzoic acid ring is dictated by the directing effects of the existing substituents: the two benzyloxy groups, the bromine atom, and the carboxylic acid group. unizin.org The only available positions for substitution are C2 and C6.

The directing influence of each substituent is summarized below:

Benzyloxy groups (-OBn): These are strongly activating, ortho, para-directing groups due to the resonance donation of the lone pairs on the oxygen atoms.

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com

Bromine atom (-Br): This substituent is deactivating via induction but is ortho, para-directing due to resonance. libretexts.org

Therefore, electrophilic attack is overwhelmingly predicted to occur at the C2 and C6 positions of the benzoic acid core.

SubstituentTypeDirecting Effect on C2/C6
3,5-Benzyloxy (-OBn)Strongly Activating, Ortho/Para-DirectingStrongly Favored (Ortho to one, Meta to the other)
4-Bromo (-Br)Deactivating, Ortho/Para-DirectingFavored (Ortho)
1-Carboxylic Acid (-COOH)Deactivating, Meta-DirectingFavored (Meta)

Synthesis and Characterization of Derivatives and Analogues of 3,5 Bis Benzyloxy 4 Bromobenzoic Acid

Structural Modifications at the Carboxylic Acid Group

The carboxylic acid moiety of 3,5-Bis(benzyloxy)-4-bromobenzoic acid is a primary site for structural modification, enabling the synthesis of esters, amides, and other acyl derivatives. A common strategy involves the initial activation of the carboxylic acid, most frequently by converting it into a more reactive acyl chloride. This transformation is typically achieved by treating the parent acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Once formed, the highly electrophilic 3,5-Bis(benzyloxy)-4-bromobenzoyl chloride can readily react with a wide array of nucleophiles.

Esterification: Reaction with various alcohols or phenols yields the corresponding esters. This process is fundamental in creating derivatives with altered solubility, stability, and pharmacokinetic profiles.

Amidation: Treatment with primary or secondary amines leads to the formation of amide bonds. This reaction is extensively used in medicinal chemistry to couple the benzoic acid scaffold to amino acids, peptides, or other amine-containing pharmacophores. Standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP), or phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), can also be employed to facilitate amide bond formation directly from the carboxylic acid.

These transformations are crucial for building more complex molecules, including the monomer units used in the synthesis of dendrimers and other polymers. The general synthetic pathway often begins with a protected precursor, such as methyl 3,5-dihydroxybenzoate (B8624769), which undergoes benzylation followed by saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid, ready for subsequent activation and coupling reactions. nih.gov

Table 1: Common Reagents for Carboxylic Acid Modification

TransformationReagent(s)Product Functional Group
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acyl Chloride (-COCl)
Esterification (from Acid Chloride)Alcohol/Phenol (B47542) (R-OH)Ester (-COOR)
Amidation (from Acid Chloride)Amine (R-NH₂)Amide (-CONHR)
Amidation (from Carboxylic Acid)Amine (R-NH₂), Coupling agents (e.g., DCC, PyBOP)Amide (-CONHR)

Halogen-Substituted Analogues (e.g., Chloro, Iodo, Fluoro Variants)

The synthesis of halogen-substituted analogues of this compound typically involves a two-step process: halogenation of a precursor molecule followed by the introduction of the benzyl (B1604629) protecting groups. The common starting material for this pathway is methyl 3,5-dihydroxybenzoate.

The identity of the halogen at the 4-position is determined by the choice of the electrophilic halogenating agent used on this activated aromatic ring.

Bromo Analogue (Parent Compound): The precursor, 3,5-dihydroxy-4-bromobenzoic acid, is prepared by the bromination of 3,5-dihydroxybenzoic acid with elemental bromine in a suitable solvent like aqueous mineral acid or glacial acetic acid.

Iodo Analogue: The corresponding iodo precursor, methyl 3,5-dihydroxy-4-iodobenzoate, can be synthesized by treating methyl 3,5-dihydroxybenzoate with iodine in the presence of an aqueous solution of potassium iodide and sodium bicarbonate.

Chloro and Fluoro Analogues: While specific literature for the direct synthesis of methyl 3,5-dihydroxy-4-chlorobenzoate and methyl 3,5-dihydroxy-4-fluorobenzoate via this route is not readily available, their preparation can be proposed based on standard electrophilic aromatic substitution methodologies. The high electron density of the dihydroxy-substituted ring would likely facilitate direct halogenation. Chlorination could plausibly be achieved using N-chlorosuccinimide (NCS), while fluorination might be accomplished with an electrophilic fluorine source such as Selectfluor (F-TEDA-BF₄).

Once the desired 4-halo-3,5-dihydroxybenzoate precursor is obtained, the subsequent step involves the protection of the two phenolic hydroxyl groups as benzyl ethers. This is typically accomplished through a Williamson ether synthesis, reacting the dihydroxy compound with benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724) or DMF. The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Table 2: Synthesis of 4-Halogenated Precursors from Methyl 3,5-Dihydroxybenzoate

Target HalogenHalogenating AgentResulting Precursor
BromoBr₂Methyl 3,5-dihydroxy-4-bromobenzoate
IodoI₂ / KIMethyl 3,5-dihydroxy-4-iodobenzoate
Chloro (Plausible)N-Chlorosuccinimide (NCS)Methyl 3,5-dihydroxy-4-chlorobenzoate
Fluoro (Plausible)Selectfluor (F-TEDA-BF₄)Methyl 3,5-dihydroxy-4-fluorobenzoate

Variations in Alkoxy Protecting Groups and Their Impact on Reactivity

The choice of protecting groups for the hydroxyl moieties at the 3- and 5-positions is critical as it dictates the stability of the molecule to various reaction conditions and determines the strategy for its eventual removal. While benzyl ethers are common, other groups can be employed to impart different properties and reactivity.

Benzyl Ethers: As used in the title compound, benzyl groups are robust and stable to a wide range of non-reductive conditions. Their primary advantage is their facile removal via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that does not affect most other functional groups.

Methyl Ethers: Using a methylating agent like dimethyl sulfate (B86663) or methyl iodide results in the formation of 3,5-dimethoxy analogues. Methoxy groups are significantly more stable than benzyl ethers and are resistant to hydrogenolysis. Their cleavage requires harsh conditions, typically using strong Lewis acids like boron tribromide (BBr₃), which limits their applicability in the presence of sensitive functional groups.

Silyl (B83357) Ethers: A versatile class of protecting groups, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), can be introduced by reacting the dihydroxy precursor with the corresponding silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole. Silyl ethers are stable under many conditions but are selectively cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality is highly valuable in multi-step synthesis, as a silyl group can be removed without affecting a benzyl group, and vice-versa.

Conjugation Chemistry and Hybrid Molecule Synthesis

This compound and its analogues are valuable building blocks for constructing larger, more complex molecular architectures through conjugation chemistry. The carboxylic acid function is the primary handle for attaching this scaffold to other molecules.

A prominent application is in the synthesis of dendrimers. nih.gov The non-brominated analogue, 3,5-bis(benzyloxy)benzoic acid, is a classic AB₂-type monomer used in the convergent synthesis of dendritic polyesters and polyethers. In this approach, the carboxylic acid of one monomer is coupled to the hydroxyl groups of a core molecule or the terminal groups of a growing dendron. This process is repeated for each generation, leading to perfectly branched, tree-like macromolecules. The coupling reaction typically requires activation of the carboxylic acid, as described in section 4.1.

The scaffold can also be conjugated to other entities to form hybrid molecules:

Biomolecules: By activating the carboxylic acid, the molecule can be linked to the amine groups of amino acids in peptides or proteins, or to hydroxyl groups in carbohydrates.

Linkers for Solid-Phase Synthesis: The molecule can be attached to resins for use in combinatorial chemistry.

Functional Materials: It can be incorporated into polymers or attached to surfaces to modify their chemical and physical properties.

The presence of the bromine atom provides an additional site for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of a second, distinct molecular fragment. This dual functionality makes the 4-bromo derivative a particularly useful bifunctional linker in the synthesis of complex hybrid molecules.

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

This section is not applicable to this compound itself. The molecule is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it exists as a single, achiral compound, and there are no enantiomeric forms to be synthesized stereoselectively.

Stereoselectivity would only become a relevant consideration during the synthesis of derivatives where a new chiral center is introduced. For example, if this compound were to be coupled with a chiral amine or alcohol, the product would be a mixture of diastereomers unless the reaction was conducted under stereoselective conditions. However, such syntheses would be specific to the target derivative rather than a general feature of the parent acid scaffold.

Spectroscopic Analysis and Structural Elucidation of 3,5 Bis Benzyloxy 4 Bromobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, offering detailed information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, splitting patterns, and integration values of the peaks in the ¹H NMR spectrum provide a detailed map of the proton locations.

The spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the central benzoic acid ring, the protons of the two benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyloxy substituents, and the acidic proton of the carboxylic acid group. The aromatic protons of the benzyl groups typically appear as a complex multiplet in the range of δ 7.3-7.5 ppm. The two equivalent aromatic protons on the central benzoic acid ring are expected to produce a singlet. The methylene protons (-CH₂-) of the benzyloxy groups would likely appear as a singlet, and the acidic proton of the carboxylic acid would be observed as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
7.30 - 7.50Multiplet10HAr-H (Benzyl)
~7.20Singlet2HAr-H (Benzoic acid ring)
~5.10Singlet4H-O-CH₂ -Ph

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbon skeleton.

The spectrum is expected to display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the central ring and the benzyl groups, and the methylene carbons of the benzyloxy groups. The carbonyl carbon is typically observed in the downfield region of the spectrum. The aromatic carbons will appear in the range of approximately δ 110-160 ppm, with quaternary carbons and carbons attached to electronegative atoms appearing further downfield. The methylene carbons are expected to resonate at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-170C =O (Carboxylic acid)
~158C -O (Aromatic)
~136C -ipso (Benzyl)
~130C -ipso (Benzoic acid)
~128.5C -H (Aromatic, Benzyl)
~128.0C -H (Aromatic, Benzyl)
~127.5C -H (Aromatic, Benzyl)
~115C -Br (Aromatic)
~108C -H (Aromatic, Benzoic acid)
~71-O-C H₂-Ph

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the spin systems of the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for identifying quaternary carbons and piecing together the connectivity of the entire molecular structure. For instance, an HMBC correlation would be expected between the methylene protons (-CH₂-) and the ipso-carbon of the benzyl group, as well as the carbon of the central aromatic ring to which the benzyloxy group is attached.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₂₁H₁₇BrO₄. The isotopic pattern observed for the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio), providing further evidence for the presence of bromine in the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum is expected to exhibit characteristic absorption bands for:

A broad O-H stretching vibration for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-O stretching vibrations for the ether linkages of the benzyloxy groups and the carboxylic acid, observed in the 1300-1000 cm⁻¹ range.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3100 - 3000MediumAromatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1450Medium-StrongAromatic C=C stretch
~1300 - 1000StrongC-O stretch (Ether and Carboxylic acid)
Below 1000Medium-WeakC-Br stretch

Note: Predicted data is based on typical IR frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the carboxylic acid and benzyloxy substituents, as well as the bromine atom, will influence the position and intensity of the absorption maxima (λmax). The UV-Vis spectrum would be useful for confirming the presence of the conjugated aromatic system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. While the synthesis of this compound has been reported, its detailed solid-state structure, including unit cell parameters, space group, and specific atomic coordinates, has not been determined or deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

The determination of the crystal structure of this compound would require the growth of single crystals suitable for X-ray diffraction analysis. Such an analysis would provide definitive information on its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions (such as hydrogen bonding or halogen bonding) that govern its solid-state assembly. This empirical data remains a necessary future step for the complete structural elucidation of this compound.

Computational Chemistry and Theoretical Studies on 3,5 Bis Benzyloxy 4 Bromobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, stability, and spectroscopic properties of 3,5-Bis(benzyloxy)-4-bromobenzoic acid.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule with flexible side chains like this compound, this also involves a conformational analysis to identify the lowest energy conformer.

In a typical DFT study, the initial molecular geometry would be constructed and then optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process systematically alters the geometry to find a minimum on the potential energy surface. For a related compound, 4'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid, DFT calculations have been used to compare optimized bond lengths and angles with experimental X-ray diffraction data. rri.res.in Similar calculations for this compound would be expected to yield optimized geometric parameters.

Table 1: Predicted Key Geometric Parameters for a Substituted Benzoic Acid (Illustrative)

Parameter Predicted Value (DFT B3LYP/6-311+G(d,p))
C-Br Bond Length ~1.90 Å
C-O (ether) Bond Length ~1.37 Å
C=O (carbonyl) Bond Length ~1.21 Å
O-H (hydroxyl) Bond Length ~0.97 Å

Note: This table is illustrative and based on typical values for similar functional groups in DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can provide detailed information about the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO gap was found to be 4.3347 eV. rri.res.in

The distribution of these orbitals can also be visualized. In this compound, the HOMO is likely to be localized on the electron-rich benzyloxy and phenyl rings, while the LUMO may be concentrated on the electron-withdrawing carboxylic acid group and the brominated phenyl ring.

Furthermore, analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting how the molecule will interact with other chemical species.

Table 2: Predicted Electronic Properties for a Substituted Benzoic Acid (Illustrative)

Property Predicted Value (DFT B3LYP/6-311+G(d,p))
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 5.0 eV

Note: This table is illustrative and based on typical values for similar aromatic carboxylic acids.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and its Ultraviolet-Visible (UV-Vis) absorption spectrum.

Theoretical calculations of NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for ¹H and ¹³C atoms can be correlated with experimental NMR spectra to aid in the assignment of peaks.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. This allows for the calculation of the maximum absorption wavelength (λmax) and can help in understanding the electronic structure of the molecule. For substituted benzoic acids, TD-DFT has been shown to provide results that are in good agreement with experimental spectra.

Vibrational Frequency Analysis and Interpretation of IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. A vibrational frequency analysis also serves to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net The predicted spectra can then be used to assign the bands observed in experimental IR and Raman spectra to specific molecular vibrations. For example, the characteristic C=O stretching frequency of the carboxylic acid group is expected to be a strong band in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled)
Carboxylic Acid O-H Stretching ~3500
Aromatic C-H Stretching ~3100-3000
Carbonyl C=O Stretching ~1700
Aromatic C=C Stretching ~1600-1450

Note: This table is illustrative and based on typical vibrational frequencies for the listed functional groups.

Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Effects

While DFT calculations are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational space and the influence of the surrounding environment.

For this compound, MD simulations could be used to study how the flexible benzyloxy side chains move and interact with solvent molecules. This is particularly important for understanding its behavior in solution, including its solubility and how it interacts with other molecules. The simulations can reveal the most populated conformations in a given solvent and provide information on the dynamics of conformational changes. MD simulations have been used to study the adsorption of aromatic carboxylic acids on surfaces and their behavior in different liquid phases. acs.org

Elucidation of Reaction Mechanisms and Transition States via Computational Models

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, computational models could be used to study various reactions, such as its synthesis or its participation in further chemical transformations. For example, DFT calculations could be employed to investigate the mechanism of electrophilic aromatic substitution on the central phenyl ring, helping to predict the regioselectivity of such reactions. Computational studies have been conducted on the reaction mechanisms of benzoic acid with various radicals in the atmosphere. researchgate.net Similar approaches could be applied to understand the reactivity of this compound.

Applications of 3,5 Bis Benzyloxy 4 Bromobenzoic Acid As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Advanced Polyaromatic Systems and Extended π-Conjugated Structures

The rigid core and reactive handles of 3,5-Bis(benzyloxy)-4-bromobenzoic acid make it a suitable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. These classes of molecules are of significant interest for their applications in materials science, particularly in the development of organic electronics. The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.

In a general synthetic approach, the carboxylic acid group can be modified or used to direct the assembly of larger structures. The benzyloxy groups serve as protecting groups for the hydroxyl functionalities, which can be deprotected at a later synthetic stage to introduce additional functionality or to modulate the electronic properties of the final molecule. For instance, the bromine atom can be replaced with an aryl or vinyl group via a palladium-catalyzed cross-coupling reaction, thereby extending the π-conjugation of the system. Subsequent intramolecular cyclization reactions can then be employed to construct the fused aromatic rings characteristic of PAHs.

While direct examples of the use of this compound in the synthesis of specific advanced polyaromatic systems are not extensively detailed in readily available literature, its structural motifs are analogous to precursors used in established synthetic routes to such molecules. The principles of convergent synthesis, where complex molecules are assembled from smaller, well-defined fragments, underscore the potential of this compound as a key building block in this area.

Precursor in the Construction of Biaryl Compounds and Atropisomeric Architectures

The synthesis of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and chiral ligands, is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the construction of the biaryl bond, and bromoarenes are common starting materials for this transformation. uow.edu.aursc.orgnih.govrsc.org this compound, with its strategically positioned bromine atom, is a prime candidate for such reactions. researchgate.net

The general scheme for a Suzuki-Miyaura coupling involving this compound would entail the reaction of the bromo-acid with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. This reaction would yield a biphenyl (B1667301) derivative with a carboxylic acid at one position and benzyloxy groups at others. These functional groups can then be further manipulated to generate a diverse library of biaryl compounds.

Furthermore, the steric hindrance provided by the two ortho-substituents (a benzyloxy group and the bromine atom or the newly introduced aryl group) around the newly formed biaryl bond can lead to the formation of atropisomers. nih.gov Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of enantiomerically pure atropisomers is a significant challenge in organic synthesis, and the development of asymmetric cross-coupling methods is an active area of research. rsc.orgorganic-chemistry.orgnih.gov The use of chiral ligands in the Suzuki-Miyaura coupling of sterically hindered substrates can induce asymmetry and lead to the preferential formation of one atropisomer over the other. rsc.org While specific studies detailing the asymmetric synthesis of atropisomers from this compound are not prevalent, its structure suggests its potential as a valuable precursor in this field.

Reaction TypeReactantsKey ReagentsProduct ClassPotential Application
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPalladium catalyst, BaseBiaryl compoundsPharmaceuticals, Ligand synthesis
Asymmetric Suzuki-Miyaura CouplingThis compound, Arylboronic acidPalladium catalyst, Chiral ligand, BaseAtropisomeric biarylsAsymmetric catalysis, Chiral materials

Utility in the Synthesis of Macrocyclic Compounds and Natural Product Scaffolds

Macrocycles, cyclic molecules containing large rings, are a prominent feature in many natural products with potent biological activities. nih.govrsc.orgwhiterose.ac.uk The synthesis of these complex structures often relies on the strategic use of bifunctional building blocks that can be incorporated into a linear precursor and subsequently cyclized. This compound, with its carboxylic acid and bromo functionalities, is well-suited for this purpose.

The carboxylic acid can be used to form an ester or amide bond with another component of the macrocycle precursor, while the bromine atom provides a handle for a ring-closing reaction. For example, an intramolecular Suzuki-Miyaura or a Buchwald-Hartwig amination reaction could be employed to form the macrocyclic ring. The benzyloxy groups can be retained in the final product or deprotected to reveal hydroxyl groups, which can be important for biological activity or for further functionalization.

While direct applications of this compound in the total synthesis of specific macrocyclic natural products are not widely reported, its structural features are present in key intermediates of such syntheses. The principles of retrosynthetic analysis often lead to the identification of such substituted benzoic acid derivatives as valuable starting materials for the construction of complex macrocyclic frameworks.

Intermediate in the Formation of Nitrogen- and Oxygen-Containing Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are ubiquitous in medicinal chemistry and are core components of a vast number of pharmaceuticals. nih.gov The functional group array of this compound allows for its transformation into various heterocyclic systems.

For the synthesis of oxygen-containing heterocycles, the carboxylic acid and the adjacent benzyloxy groups can be manipulated to form fused ring systems such as chromones or xanthones. nih.govorganic-chemistry.orgdntb.gov.uarsc.org For instance, a derivative of the subject compound, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, has been used in the synthesis of chromane (B1220400) derivatives. mdpi.com This suggests that with appropriate modifications, this compound can serve as a precursor to a variety of oxygen heterocycles.

Similarly, the synthesis of nitrogen-containing heterocycles can be achieved through reactions involving the carboxylic acid and the bromine atom. uow.edu.aursc.orgclockss.org For example, the carboxylic acid can be converted to an amide, and the bromine atom can participate in a palladium-catalyzed C-N bond formation reaction, such as the Buchwald-Hartwig amination, to form nitrogen-containing rings. The versatility of this starting material allows for the construction of a wide range of heterocyclic scaffolds, which are of high value in drug discovery and development.

Heterocycle ClassKey Synthetic TransformationPotential Starting Material Derivative
Chromanes/ChromonesIntramolecular cyclizationAlkylated benzoic acid derivative
Nitrogen-containing heterocycles (e.g., quinolones)Palladium-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination)Amide derivative of the benzoic acid

Advanced Methodologies and Future Research Directions in 3,5 Bis Benzyloxy 4 Bromobenzoic Acid Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and environmental impact. For 3,5-Bis(benzyloxy)-4-bromobenzoic acid, future research will likely focus on developing more ecologically sustainable synthetic routes.

Current synthetic methods for related brominated and benzylated benzoic acids often rely on traditional solvents and reagents that pose environmental risks. Green chemistry approaches could offer significant improvements. For instance, research into solvent-free reaction conditions or the use of safer, biodegradable solvents is a promising avenue. ijisrt.com One potential green method involves the use of sonication, which can promote reactions without the need for solvents or catalysts. ijisrt.com Another approach is the utilization of water as a reaction medium, which is an environmentally benign choice for synthesizing various organic compounds. rsc.org

Future research could explore the following green alternatives for the synthesis of this compound:

Catalyst- and Solvent-Free Synthesis: Investigating solid-state reactions or mechanochemical methods, such as ball milling, could eliminate the need for hazardous solvents. ijisrt.com

Aqueous-Based Synthesis: Adapting benzoylation reactions, like the Schotten-Baumann method, to be performed in water at room temperature could drastically reduce the environmental footprint. brazilianjournals.com.br

Use of Greener Reagents: Replacing traditional brominating agents or catalysts with more environmentally friendly alternatives is a key area for development. For example, using hydrogen peroxide with a recyclable catalyst for oxidation steps presents a greener option than stoichiometric heavy metal oxidants. mdpi.com

The table below outlines potential green chemistry approaches compared to traditional methods for synthesizing precursors or related structures.

MethodologyTraditional ApproachPotential Green AlternativeKey Advantages
Solvent Use Halogenated organic solventsWater, supercritical CO₂, ionic liquids, or solvent-free conditionsReduced toxicity and environmental pollution
Catalysis Homogeneous metal catalystsHeterogeneous, recyclable catalysts; biocatalysisCatalyst recovery and reuse, milder reaction conditions
Energy Input Conventional heating (reflux)Microwave irradiation, sonicationReduced reaction times, lower energy consumption
Atom Economy Multi-step synthesis with protecting groupsCascade reactions, one-pot synthesisHigher efficiency, less waste generation

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. rsc.orgacs.org The application of this technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. acs.org

In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.org This is particularly advantageous for handling potentially hazardous reactions, such as bromination or reactions involving organometallic intermediates, by minimizing the volume of reactive material at any given moment. acs.orgacs.org

Future research directions in this area include:

Development of a Continuous Synthesis Workflow: Designing a multi-step flow process that integrates the key synthetic steps (e.g., benzylation, bromination, and hydrolysis) without isolating intermediates. uc.pt

Optimization of Reaction Conditions: Utilizing the precise control of flow reactors to rapidly screen and optimize reaction parameters to maximize yield and purity.

Integration of In-line Analysis: Incorporating real-time analytical techniques (e.g., IR, UV-Vis spectroscopy) to monitor the reaction progress and ensure quality control.

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized in the following table.

FeatureBatch ProcessingFlow Chemistry
Heat Transfer Limited, potential for hot spotsExcellent, high surface-to-volume ratio
Safety Higher risk with exothermic or hazardous reactionsInherently safer due to small reaction volumes
Scalability Complex and non-linearStraightforward, by running the system for longer
Reproducibility Can be variable between batchesHigh, due to precise process control

Rational Design and Synthesis of Novel Catalysts for Targeted Transformations

Catalysis is at the heart of efficient chemical synthesis. For this compound, the development of novel, highly selective catalysts for its synthesis or subsequent transformations is a critical area of future research. Traditional methods for similar compounds often use catalysts like FeBr₃ for bromination or cobalt and manganese salts for oxidation. youtube.comgoogle.com

Rational catalyst design, aided by computational modeling, can lead to catalysts with superior activity, selectivity, and stability. Research could focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles.

Nanocatalysts: Exploring the use of metallic or metal oxide nanoparticles that may offer unique catalytic properties due to their high surface area and quantum effects.

Organocatalysts: Designing metal-free catalysts to avoid potential heavy metal contamination in the final product, which is particularly important if the compound is used as an intermediate for pharmaceuticals.

Exploration of Unprecedented Reaction Pathways and Cascade Processes

Moving beyond established synthetic routes, future research could uncover novel reaction pathways and cascade processes for the synthesis of this compound and its derivatives. Cascade reactions, where multiple chemical transformations occur in a single step without isolating intermediates, can significantly improve synthetic efficiency.

An example of unexpected reactivity has been observed in a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, which underwent an unexpected cyclization. researchgate.net This suggests that the core structure of this compound may also be amenable to novel intramolecular transformations.

Areas for exploration include:

Domino Reactions: Designing a synthetic sequence where the product of one reaction immediately triggers the next, leading to the rapid assembly of complex molecular architectures.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations under mild conditions, potentially enabling reactions that are difficult to achieve with traditional thermal methods.

Biocatalytic Routes: Employing enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity.

Computational Design of New Derivatives with Enhanced Synthetic Utility

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and guiding synthetic efforts. scielo.org.za These in silico methods can be applied to design novel derivatives of this compound with enhanced properties or greater utility as synthetic building blocks. mdpi.com

By using techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can:

Predict Reactivity: Model the electronic structure of the molecule to predict the most likely sites for further functionalization.

Screen for Properties: Virtually screen libraries of potential derivatives for desired electronic, steric, or therapeutic properties before committing to laboratory synthesis. nih.govnih.gov

Elucidate Reaction Mechanisms: Computationally investigate the transition states and intermediates of potential reactions to understand and optimize new synthetic pathways.

This computational-first approach can accelerate the discovery of new materials and intermediates derived from this compound, saving significant time and resources.

Q & A

Q. What is a reliable synthetic route for 3,5-bis(benzyloxy)-4-bromobenzoic acid, and how can reaction conditions be optimized?

A robust synthesis involves two key steps:

Benzylation of methyl 3,5-dihydroxybenzoate : React with benzyl bromide (2.4 equivalents) in acetonitrile using K₂CO₃ (4.8 equivalents) under reflux for 48 hours. This achieves selective O-benzylation at the 3- and 5-positions .

Hydrolysis and bromination : Hydrolyze the methyl ester (e.g., using NaOH/EtOH) to yield 3,5-bis(benzyloxy)benzoic acid, followed by regioselective bromination at the 4-position using Br₂ or NBS in a controlled environment.

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to prevent over-bromination.
  • Use inert atmospheres (N₂/Ar) to avoid oxidative side reactions.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Employ a combination of analytical techniques:

  • NMR :
    • ¹H NMR : Look for aromatic protons at δ 7.3–7.5 ppm (benzyl groups) and a deshielded carboxylic proton (~δ 12 ppm).
    • ¹³C NMR : Confirm the carbonyl carbon at ~δ 170 ppm and bromine-induced shifts at C4 .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O interactions with R₂²(8) motifs) .
  • Mass spectrometry : Validate molecular weight (expected [M-H]⁻: ~433.0) .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Residual benzyl bromide : Detectable via GC-MS; remove by thorough washing with cold ethanol.
  • Di-brominated byproducts : Control bromine stoichiometry and reaction time.
  • Hydrolysis intermediates : Ensure complete ester hydrolysis by extending reaction duration or increasing base concentration .

Advanced Research Questions

Q. How does this compound function as a building block for luminescent lanthanide coordination complexes?

The compound’s carboxylate and benzyloxy groups facilitate chelation with lanthanides (e.g., Eu³⁺, Tb³⁺), enabling:

  • Energy transfer : The aromatic system acts as an antenna, absorbing UV light and transferring energy to lanthanide ions, yielding sharp emission bands (e.g., Tb³⁺ at 545 nm) .
  • Structural tunability : Modify benzyl groups to alter solubility or steric effects. For example, electron-withdrawing substituents enhance photostability .

Q. Methodological Insight :

  • Use solvent-assisted self-assembly (e.g., DMF/water mixtures) to form crystalline complexes.
  • Characterize luminescence via time-resolved spectroscopy to quantify quantum yields .

Q. What strategies are effective for incorporating this compound into dendritic polymers, and what challenges arise?

Convergent Synthesis Approach :

Core functionalization : Attach this compound to a dendrimer core (e.g., polyamidoamine) via esterification.

Iterative growth : Use "click chemistry" (e.g., CuAAC) to add generations, leveraging the bromine site for further coupling .

Q. Challenges :

  • Steric hindrance : Bulky benzyl groups may limit reaction efficiency beyond the third generation.
  • Purification : Size-exclusion chromatography (SEC) or dialysis is critical to isolate high-purity dendrimers .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group enables:

  • Suzuki-Miyaura couplings : React with aryl boronic acids (Pd catalysis) to introduce diverse aryl groups.
  • Buchwald-Hartwig aminations : Form C–N bonds with amines under palladium/ligand systems .

Q. Key Considerations :

  • Protect the carboxylic acid (e.g., as a methyl ester) to prevent side reactions.
  • Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (toluene/EtOH) for high yields .

Q. What computational methods are suitable for predicting the compound’s supramolecular interactions?

  • DFT calculations : Model hydrogen-bonding networks (e.g., O–H⋯O interactions) and π-π stacking using software like Gaussian or ORCA.
  • Molecular dynamics (MD) : Simulate crystal packing behavior in solvents like DMSO or chloroform .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.